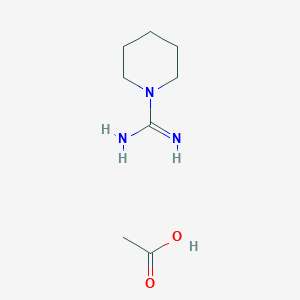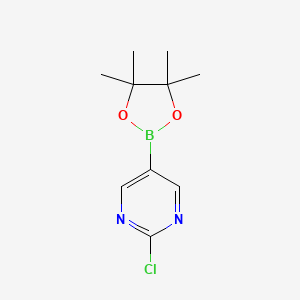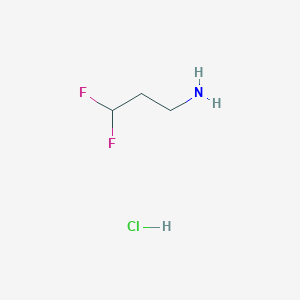
4-(1,2,4-Oxadiazol-5-yl)aniline
Overview
Description
4-(1,2,4-Oxadiazol-5-yl)aniline is a compound that features a 1,2,4-oxadiazole ring attached to an aniline moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.
Mechanism of Action
Target of Action
Mode of Action
1,3,4-oxadiazole derivatives, which are structurally similar, have been reported to act on enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to inhibit telomerase activity, act as focal adhesion kinase(fak) inhibitors, target thymidylate synthase, inhibit the b-cell lymphoma 2, inhibit nf-kb signaling pathway and target tubulin polymerization .
Pharmacokinetics
It’s known that 1,2,4-oxadiazoles show higher hydrolytic and metabolic stability .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have significant inhibitory activity to no in lipopolysaccharide (lps)-induced bv2 cells and show good neuroinflammatory activity .
Action Environment
It’s known that the compound has moderate onset decomposition temperatures ranging from 166 °c to 249 °c .
Biochemical Analysis
Biochemical Properties
4-(1,2,4-Oxadiazol-5-yl)aniline has shown promising anti-inflammatory activity in vitro . It interacts with various biomolecules, including inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α), inhibiting their production . The nature of these interactions involves the blocking of the nuclear factor κB (NF-кB) signaling pathway .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by regulating the NF-κB signaling pathway, which plays a crucial role in immune and inflammatory responses . This regulation impacts gene expression and cellular metabolism, leading to a reduction in the production of inflammatory factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of certain enzymes. Specifically, it blocks the excitation of the NF-кB signaling pathway in a concentration-dependent manner . This leads to changes in gene expression and a decrease in the production of inflammatory factors .
Temporal Effects in Laboratory Settings
Preliminary studies have shown that it can reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4-(1,2,4-oxadiazol-5-yl)aniline involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields . Another common approach involves the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(1,2,4-Oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the aniline moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aniline or oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as zinc powder, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
4-(1,2,4-Oxadiazol-5-yl)aniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different nitrogen atom positions.
1,2,5-Oxadiazole: A less common isomer with unique properties.
1,3,4-Oxadiazole: Known for its applications in drug discovery and materials science.
Uniqueness
4-(1,2,4-Oxadiazol-5-yl)aniline is unique due to its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its ability to form stable derivatives and its versatility in various applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(1,2,4-oxadiazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-10-5-11-12-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGQRFSSGGKQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1421921.png)







![2-(2-{[2-(Diethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1421933.png)
